4,5-Dichloro-2-fluorocinnamic acid 4,5-Dichloro-2-fluorocinnamic acid
Brand Name: Vulcanchem
CAS No.: 1807413-64-4
VCID: VC2775439
InChI: InChI=1S/C9H5Cl2FO2/c10-6-3-5(1-2-9(13)14)8(12)4-7(6)11/h1-4H,(H,13,14)
SMILES: C1=C(C(=CC(=C1Cl)Cl)F)C=CC(=O)O
Molecular Formula: C9H5Cl2FO2
Molecular Weight: 235.04 g/mol

4,5-Dichloro-2-fluorocinnamic acid

CAS No.: 1807413-64-4

Cat. No.: VC2775439

Molecular Formula: C9H5Cl2FO2

Molecular Weight: 235.04 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dichloro-2-fluorocinnamic acid - 1807413-64-4

Specification

CAS No. 1807413-64-4
Molecular Formula C9H5Cl2FO2
Molecular Weight 235.04 g/mol
IUPAC Name 3-(4,5-dichloro-2-fluorophenyl)prop-2-enoic acid
Standard InChI InChI=1S/C9H5Cl2FO2/c10-6-3-5(1-2-9(13)14)8(12)4-7(6)11/h1-4H,(H,13,14)
Standard InChI Key IZGVIOHFKRUSRQ-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1Cl)Cl)F)C=CC(=O)O
Canonical SMILES C1=C(C(=CC(=C1Cl)Cl)F)C=CC(=O)O

Introduction

PropertyValueNotes
Molecular FormulaC₉H₅Cl₂FO₂Same as 3,4-Dichloro-5-fluorocinnamic acid
Molecular Weight235.04 g/molCalculated based on atomic weights
IUPAC Name(E)-3-(4,5-dichloro-2-fluorophenyl)prop-2-enoic acidFollowing standard IUPAC naming conventions
Physical StateSolid at room temperatureBased on similar halogenated cinnamic acids

The molecular structure features a phenyl ring with chlorine atoms at positions 4 and 5, and a fluorine atom at position 2. This is attached to a propenoic acid group with a trans configuration at the carbon-carbon double bond, similar to other cinnamic acid derivatives.

Physical and Chemical Properties

The physical and chemical properties of 4,5-Dichloro-2-fluorocinnamic acid can be reasonably estimated by examining related compounds such as 3,4-Dichloro-5-fluorocinnamic acid and 4-Fluorocinnamic acid.

Physical Properties

Like other halogenated cinnamic acids, 4,5-Dichloro-2-fluorocinnamic acid is expected to be a crystalline solid at room temperature. Similar compounds like 2,4-dichlorophenol have melting points around 43°C with relatively low volatility . The presence of multiple halogen atoms typically increases the density of organic compounds, with related compounds showing densities greater than water (>1 g/cm³) .

Chemical Reactivity

The compound contains a carboxylic acid group, which confers typical acid-base properties. The presence of halogen atoms (chlorine and fluorine) on the aromatic ring affects the electronic distribution, potentially increasing the acidity of the carboxylic group compared to unsubstituted cinnamic acid. The carbon-carbon double bond in the side chain provides sites for potential addition reactions.

Solubility Profile

Based on the properties of related compounds, 4,5-Dichloro-2-fluorocinnamic acid is expected to have:

SolventExpected SolubilityReason
WaterLow to moderateDue to the carboxylic acid group but limited by halogenated aromatic ring
Organic solvents (e.g., toluene)GoodSimilar to synthesis conditions for related compounds
AlcoholsModerateDue to hydrogen bonding with the carboxylic group
Basic solutionsGoodForms water-soluble salts

Biological Activities and Applications

Biological ActivityLikelihoodBased on
AntimicrobialPossibleHalogenated phenols like 2,4-dichlorophenol show germicidal properties
HerbicidalPossibleRelated to precursors of herbicides like 2,4-D
Anti-inflammatoryPotentialCommon in cinnamic acid derivatives
AntioxidantPotentialObserved in some cinnamic acid derivatives

Research and Industrial Applications

The primary applications of halogenated cinnamic acids and related compounds include:

  • Chemical intermediates for pharmaceutical synthesis

  • Precursors for agricultural chemicals

  • Research tools for studying structure-activity relationships

  • Building blocks for more complex organic molecules

Specifically, related compounds like 2,4-dichlorophenol are used as intermediates in the production of herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) .

Hazard TypePotential ClassificationPrecautions
Acute toxicityPossibly toxic if swallowedAvoid ingestion, practice good hygiene
Skin effectsPotential skin irritantUse appropriate gloves and protective clothing
Eye effectsPotential eye irritantUse eye protection
RespiratoryMay cause respiratory irritationUse in well-ventilated areas or with appropriate ventilation

Environmental Considerations

Halogenated organic compounds can persist in the environment and may bioaccumulate. Proper disposal is essential to prevent environmental contamination. When released into soil or water, similar compounds can dissolve and potentially reach groundwater or waterways .

Research Status and Future Perspectives

Current Research Status

  • Medicinal chemistry - as potential pharmacophores or building blocks

  • Agricultural chemistry - for developing new plant growth regulators or crop protection agents

  • Materials science - for developing specialty polymers and materials

Knowledge Gaps and Research Opportunities

Significant knowledge gaps exist regarding 4,5-Dichloro-2-fluorocinnamic acid:

  • Optimized synthesis routes specific to this substitution pattern

  • Comprehensive physical and chemical property data

  • Biological activity profiles and structure-activity relationships

  • Environmental fate and ecotoxicological properties

Future Research Directions

Future research on 4,5-Dichloro-2-fluorocinnamic acid could focus on:

  • Development of efficient, green synthesis methods

  • Evaluation of potential biological activities compared to other halogenated cinnamic acids

  • Investigation of its utility as a building block for more complex molecules

  • Assessment of its environmental impact and degradation pathways

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